molecular formula C21H23N7OS2 B11586155 N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanamide

N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanamide

Cat. No.: B11586155
M. Wt: 453.6 g/mol
InChI Key: HKERDHOGNOALBA-UHFFFAOYSA-N
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Description

N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiadiazole ring, a triazinoindole moiety, and a butanamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanamide typically involves multiple steps. The process begins with the preparation of the thiadiazole and triazinoindole intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include sulfur-containing compounds, alkylating agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography and crystallization are employed to achieve the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanamide stands out due to its unique combination of a thiadiazole ring, triazinoindole moiety, and butanamide group, which confer distinct chemical and biological properties not found in other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H23N7OS2

Molecular Weight

453.6 g/mol

IUPAC Name

N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-2-[(5-prop-2-enyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide

InChI

InChI=1S/C21H23N7OS2/c1-5-11-28-14-10-8-7-9-13(14)16-17(28)22-20(26-24-16)30-15(6-2)18(29)23-21-27-25-19(31-21)12(3)4/h5,7-10,12,15H,1,6,11H2,2-4H3,(H,23,27,29)

InChI Key

HKERDHOGNOALBA-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=NN=C(S1)C(C)C)SC2=NC3=C(C4=CC=CC=C4N3CC=C)N=N2

Origin of Product

United States

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